molecular formula C11H10Cl2N2 B2906302 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole CAS No. 488122-35-6

1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole

Cat. No. B2906302
CAS RN: 488122-35-6
M. Wt: 241.12
InChI Key: FBNDWKBWMYAYLR-UHFFFAOYSA-N
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Description

1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole is a chemical compound with the molecular formula C11H10Cl2N2 . It is a derivative of benzimidazole, a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention due to their remarkable medicinal and pharmacological properties . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . For instance, a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization .


Molecular Structure Analysis

The molecular structure of 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole consists of a benzimidazole core with a 2,2-dichlorocyclopropylmethyl group attached . The benzimidazole core is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative. For instance, benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase .

properties

IUPAC Name

1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2/c12-11(13)5-8(11)6-15-7-14-9-3-1-2-4-10(9)15/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNDWKBWMYAYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323798
Record name 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

488122-35-6
Record name 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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